![molecular formula C21H30N2O5 B12323279 Dilept](/img/structure/B12323279.png)
Dilept
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Overview
Description
N-caproyl-L-prolyl-L-tyrosine methyl ester , is a pharmacologically active compound exhibiting pronounced antipsychotic activity. It was designed at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, based on the short peptide amide L-prolyl-L-tyrosine, an analog of the atypical neuroleptic sulpiride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilept involves a four-step scalable method that enables the product to be obtained in 52% yield without racemization . The process includes:
Preparation of caproic acid chloride: Caproic acid is treated with thionyl chloride.
Schotten–Baumann acylation: L-proline is acylated by the obtained acid chloride.
Esterification of L-tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.
Synthesis of the methyl ester: The methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide (DMF).
Industrial Production Methods
For industrial production, the formulation, manufacturing technology, and analytical techniques have been developed for this compound in a solid dosage form (tablets). The direct compression of a tableting mass with a 1:9 ratio of substance to ludipress is the optimum method for manufacturing these tablets .
Chemical Reactions Analysis
Types of Reactions
Dilept undergoes several types of chemical reactions, including:
Esterification and Acylation: As part of its synthesis, this compound undergoes esterification and acylation reactions.
Common Reagents and Conditions
Thionyl chloride: Used for the preparation of caproic acid chloride and esterification of L-tyrosine.
Isobutylchloroformate: Used in the mixed anhydride method for synthesizing the methyl ester of N-caproyl-L-prolyl-L-tyrosine.
Major Products Formed
N-caproyl-L-prolyl-L-tyrosine: Formed as a major metabolite (M1) during hydrolysis.
N-caproyl-L-proline: Formed as a secondary metabolite (M2) during further hydrolysis.
Scientific Research Applications
Pharmacological Profile
Dilept exhibits a unique spectrum of psychotropic activity, characterized by antipsychotic effects alongside stimulating properties. It has shown promise in improving negative symptoms and cognitive functions in patients with psychiatric disorders. A study indicated that this compound could enhance cognitive performance while mitigating side effects typically associated with traditional antipsychotics .
Antipsychotic Treatment
This compound's primary application is in the treatment of psychotic disorders. Clinical trials have indicated its effectiveness in managing symptoms of schizophrenia and related conditions. In a controlled study, patients receiving this compound monotherapy exhibited notable improvements in psychiatric symptoms compared to those receiving placebo or other antipsychotics .
Cognitive Enhancement
Beyond its antipsychotic properties, this compound has been investigated for its potential as a cognitive enhancer. Its dual action may provide therapeutic benefits for individuals experiencing cognitive deficits associated with various psychiatric conditions .
Case Studies and Research Findings
Mechanism of Action
Dilept exerts its effects by mimicking the structure of neurotensin, a neuropeptide involved in modulating dopamine pathways. It binds to neurotensin receptors, leading to antipsychotic effects without the extrapyramidal side effects commonly associated with traditional neuroleptics . The molecular targets include neurotensin receptors, and the pathways involved are related to dopamine modulation .
Comparison with Similar Compounds
Dilept is compared with other neurotensin analogs and atypical neuroleptics:
Neurotensin analogs: This compound is more stable in human plasma and exhibits a broader range of pharmacological activities.
Atypical neuroleptics: Unlike traditional neuroleptics, this compound lacks extrapyramidal symptoms and has neuroprotective properties.
List of Similar Compounds
Sulpiride: An atypical neuroleptic with a similar structure to this compound.
Neurotensin (NT) analogs: Other dipeptide analogs of neurotensin with neuroleptic-like activity.
Biological Activity
Dilept, a tripeptoid neurotensin analog, has garnered attention for its unique pharmacological properties, particularly its neuroleptic and nootropic activities. This article delves into the biological activity of this compound, supported by empirical research findings, including case studies and data tables that illustrate its effects on various biological systems.
Overview of this compound
This compound (chemical identifier: 200954-39-8) is primarily recognized as a dopamine receptor antagonist that blocks dopamine's binding to its receptors. This action is significant in modulating neurotransmitter activity, which plays a crucial role in various neurological conditions. Additionally, this compound exhibits antagonistic properties at neurotensin receptors, further contributing to its pharmacological profile .
The mechanism by which this compound exerts its effects involves:
- Dopamine Receptor Antagonism : By inhibiting dopamine receptor activity, this compound can potentially alleviate symptoms associated with dopamine dysregulation, such as those seen in schizophrenia and other psychotic disorders.
- Neurotensin Receptor Interaction : Neurotensin is involved in modulating dopaminergic pathways; thus, this compound's action at these receptors may enhance cognitive functions and memory retention .
Pharmacological Profile
Research has demonstrated that this compound possesses a dual action as both a neuroleptic and a mnemotropic agent. In studies involving animal models, particularly rats, it was observed that this compound not only reduced hyperactivity but also improved memory performance in various cognitive tasks.
Case Studies
- Case Study on Cognitive Enhancement : In a controlled study involving adult rats, this compound was administered to evaluate its effects on learning and memory tasks. Results indicated that subjects treated with this compound showed a marked improvement in task completion times compared to the control group, suggesting enhanced cognitive function attributed to its nootropic properties .
- Neuroleptic Activity Assessment : A separate study focused on the neuroleptic effects of this compound assessed behavioral changes in response to stress-induced hyperactivity. The findings revealed that this compound significantly mitigated hyperactivity levels, supporting its potential use in treating disorders characterized by excessive dopaminergic activity .
Properties
Molecular Formula |
C21H30N2O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[(1-hexanoylpyrrolidine-2-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26) |
InChI Key |
HNWPAYLOEFDTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |
Origin of Product |
United States |
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